1,4-Dimethyl-1H-pyrazole-5-sulfonamide
Description
Properties
IUPAC Name |
2,4-dimethylpyrazole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPSQFBIFFEQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dimethyl-1H-pyrazole (Key Intermediate)
The initial step involves the synthesis of 3,5-dimethyl-1H-pyrazole, a precursor to the target sulfonamide compound. This is achieved by the condensation of pentane-2,4-dione with hydrazine hydrate:
- Reagents: Pentane-2,4-dione and 85% hydrazine hydrate
- Solvent: Methanol
- Conditions: 25–35 °C, exothermic reaction
- Yield: Quantitative (near 100%)
- Mechanism: Hydrazine reacts with the diketone to form the pyrazole ring via cyclization and dehydration steps.
This reaction is straightforward and efficient, providing a good yield of the pyrazole core for further functionalization.
Methylation to Obtain 1,4-Dimethyl-1H-pyrazole
To introduce the methyl group at the N1 position (to achieve 1,4-dimethyl substitution), methylation of 3,5-dimethyl-1H-pyrazole is performed:
- Reagents: Potassium tert-butoxide (base), methyl iodide (methylating agent)
- Solvent: Tetrahydrofuran (THF)
- Conditions:
- Base addition at 0 °C under nitrogen atmosphere
- Stirring at 25–30 °C for 40 minutes post-base addition
- Methyl iodide added slowly at 25–30 °C over 30 minutes
- Reaction stirred for 16 hours at 25–30 °C
- Workup: Extraction with ethyl acetate and drying over sodium sulfate
- Yield: Approximately 78% under optimized conditions
- Notes: Potassium tert-butoxide is preferred over other bases (NaH, NaOH, Na2CO3, K2CO3) due to higher yields and cleaner reaction profiles.
Sulfonylation to Form Pyrazole-5-sulfonyl Chloride
The critical sulfonylation step introduces the sulfonyl chloride group at the 5-position of the pyrazole ring:
- Reagents: Chlorosulfonic acid, thionyl chloride
- Solvent: Chloroform
- Conditions:
- Slow addition of pyrazole derivative to chlorosulfonic acid at 0 °C under nitrogen
- Temperature raised to 60 °C and stirred for 10 hours
- Addition of thionyl chloride at 60 °C over 20 minutes
- Further stirring at 60 °C for 2 hours
- Workup: Cooling, quenching with dichloromethane and ice-cold water, drying over sodium sulfate, evaporation under vacuum
- Product: 3,5-dimethyl-1H-pyrazole-5-sulfonyl chloride (precursor to sulfonamide)
- Notes: Reaction progress monitored by thin-layer chromatography (TLC).
Formation of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide
The final step couples the sulfonyl chloride intermediate with an amine to form the sulfonamide:
- Reagents: Pyrazole-5-sulfonyl chloride, amine (e.g., 2-phenylethylamine or other derivatives), diisopropylethylamine (DIPEA) as base
- Solvent: Dichloromethane (DCM)
- Conditions:
- Reaction at 25–30 °C for 16 hours under nitrogen
- Molar ratios: sulfonyl chloride (1 equiv), amine (1.05 equiv), DIPEA (1.5–3 equiv)
- Workup: Addition of cold water, separation of organic layer, drying, and purification by column chromatography
- Yield: Variable, with optimized conditions yielding up to 71% for related derivatives
- Notes: Reaction monitored by TLC and LC-MS; DIPEA chosen for its efficiency in promoting sulfonamide bond formation.
Comparative Analysis of Bases and Solvents for Methylation Step
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Potassium tert-butoxide | THF | 16 | 78 | Best yield and reaction profile |
| 2 | Sodium hydride (NaH) | THF | 16 | 48 | Moderate yield |
| 3 | Sodium hydride (NaH) | DMF | 12 | 55 | Faster but less clean reaction |
| 4 | Sodium hydroxide (NaOH) | THF | 26 | 27 | Lower yield |
| 5 | Potassium carbonate | DMF | 32 | 15 | Poor yield |
Source: Adapted from experimental data on pyrazole methylation optimization.
Summary Scheme of Preparation
- Pyrazole ring formation: Pentane-2,4-dione + hydrazine hydrate → 3,5-dimethyl-1H-pyrazole
- Methylation: 3,5-dimethyl-1H-pyrazole + methyl iodide (with potassium tert-butoxide) → 1,4-dimethyl-1H-pyrazole
- Sulfonylation: 1,4-dimethyl-1H-pyrazole + chlorosulfonic acid + thionyl chloride → 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
- Sulfonamide formation: Sulfonyl chloride + amine + DIPEA → this compound
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Scientific Research Applications
- Chemistry : The compound serves as a building block for the synthesis of more complex organic compounds. Its unique structure allows chemists to explore various chemical reactions including oxidation, reduction, and substitution.
-
Biology : Studies have indicated significant biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against bacterial strains such as E. coli and S. aureus.
- Antitumor Activity : Exhibits antiproliferative effects on cancer cell lines like HeLa and C6.
- Enzyme Inhibition : Acts as an inhibitor of key enzymes involved in metabolic pathways, notably carbonic anhydrase and dihydropteroate synthetase.
-
Medicine : The compound is being explored for its potential in drug development:
- Anticancer Agent : Case studies have shown significant cytotoxicity against U937 cells with an IC50 indicating potential for further development as an anticancer drug.
- Anti-diabetic Agent : Inhibitory effects on α-glucosidase suggest promise as a treatment for diabetes.
- Industry : Utilized in the production of agrochemicals and dyes, showcasing its versatility beyond laboratory settings.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Antitumor | Significant antiproliferative activity on HeLa | |
| Enzyme Inhibition | Inhibits carbonic anhydrase |
Table 2: Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antitumor Activity | IC50 values indicate significant cytotoxicity | |
| Enzyme Inhibition | More potent than acarbose against α-glucosidase |
Case Studies
-
Antitumor Activity :
A study evaluated the antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent assay. Results indicated significant cytotoxicity with promising IC50 values. -
Enzyme Inhibition :
Another investigation focused on the ability of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide to inhibit α-glucosidase more effectively than standard drugs like acarbose, highlighting its potential as an anti-diabetic agent.
Mechanism of Action
The mechanism by which 1,4-Dimethyl-1H-pyrazole-5-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group plays a crucial role in these interactions, influencing the compound's binding affinity and biological activity. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrazole-Sulfonamide Derivatives
Key Observations:
Substituent Effects: The dimethyl substituents in this compound reduce steric hindrance and enhance aqueous solubility compared to the bulkier phenyl group in its 1-methyl-4-phenyl analogue .
Functional Group Variations :
- Unlike the sulfonamide group in the target compound, carboximidamide derivatives (e.g., compounds in ) exhibit distinct electronic profiles due to the electron-rich amidine moiety, which may enhance hydrogen-bonding interactions in biological systems .
Biological Activity
1,4-Dimethyl-1H-pyrazole-5-sulfonamide is a synthetic compound belonging to the pyrazole class of organic compounds. This compound has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with two methyl groups at the 1 and 4 positions, and a sulfonamide functional group at the 5 position. This unique arrangement contributes to its distinct biological activities and pharmacological potential.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains including E. coli and S. aureus.
- Antitumor Activity : Studies have demonstrated antiproliferative effects on cancer cell lines such as HeLa and C6, indicating potential as an anticancer agent.
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in metabolic pathways, including carbonic anhydrase and dihydropteroate synthetase, which are crucial for folate synthesis.
The molecular mechanism of action for this compound involves:
- Covalent Bond Formation : The compound can form covalent bonds with target biomolecules, leading to enzyme inhibition or activation.
- Disruption of Biochemical Pathways : By inhibiting specific enzymes, it disrupts associated biological processes, potentially leading to therapeutic effects.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In one study, the antiproliferative activity of this compound was evaluated against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated significant cytotoxicity with a half-maximal inhibitory concentration (IC50) that suggests potential for further development as an anticancer drug .
Case Study: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism. The results showed that this compound was more potent than standard drugs like acarbose, indicating its potential as an anti-diabetic agent .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has been characterized by studies assessing its stability in biological systems and distribution within tissues. It is relatively stable at room temperature but may degrade over time under certain conditions.
Q & A
Q. What are the common synthetic routes for 1,4-Dimethyl-1H-pyrazole-5-sulfonamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-keto sulfonamides, followed by alkylation. Key steps include:
- Cyclocondensation: Reaction of hydrazine with a sulfonamide-containing diketone under reflux in ethanol or acetic acid .
- N-Methylation: Use of methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the 1,4-dimethyl groups.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Optimization Parameters:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher yields at controlled reflux |
| Solvent | Ethanol, DMF, or THF | Polar aprotic solvents improve reactivity |
| Reaction Time | 6–24 hours | Prolonged time reduces side products |
| Catalyst | p-TsOH or AcOH | Acid catalysis accelerates cyclization |
Refer to analogous pyrazole-sulfonamide syntheses in for procedural details.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and confirms sulfonamide connectivity .
- ¹⁹F NMR (if fluorinated analogs): Detects electronic effects of substituents .
- X-ray Crystallography: Resolves 3D structure, including bond lengths and dihedral angles. SHELX software is widely used for refinement, particularly for small-molecule crystallography .
- UV-Vis Spectroscopy: Identifies π→π* transitions in the pyrazole ring (λ~250–300 nm) .
Example Workflow:
Confirm molecular formula via HRMS.
Assign functional groups via FT-IR (e.g., S=O stretches at ~1150 cm⁻¹).
Validate crystal packing using SHELXL .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?
Methodological Answer: DFT studies (e.g., B3LYP/6-311G** basis set) predict:
- Electrostatic Potential Maps: Highlight nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as electron-rich).
- Frontier Molecular Orbitals (HOMO/LUMO): Quantify energy gaps (~4–5 eV) to correlate with reactivity .
- Charge Distribution: Methyl groups reduce ring electron density, affecting sulfonamide acidity (pKa ~8–10).
Case Study:
In analogous sulfonamides, DFT-guided modifications (e.g., introducing electron-withdrawing groups) improved enzyme-binding affinity by 30% .
Q. How should researchers resolve contradictions in spectral data during structural validation?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR peaks) require:
Iterative Refinement: Re-examine synthesis steps for side products (e.g., over-alkylation).
Complementary Techniques:
- Mass Spectrometry: Detect isotopic patterns to rule out impurities.
- Variable-Temperature NMR: Identify dynamic processes (e.g., rotamers).
Crystallographic Validation: Compare experimental XRD data with computational models .
Example: A 2025 study resolved conflicting ¹³C NMR signals by confirming a twisted conformation via XRD, which explained anomalous coupling .
Q. What strategies enhance the solubility of this compound in aqueous bioassay systems?
Methodological Answer:
- Co-solvents: Use DMSO (<10%) or cyclodextrins to stabilize the hydrophobic core.
- Derivatization: Introduce polar groups (e.g., hydroxyl or amine) at the 5-position without disrupting the sulfonamide pharmacophore .
- pH Adjustment: Deprotonate the sulfonamide (pKa ~9) in alkaline buffers (pH 10–12).
Experimental Data:
| Modification | Solubility (mg/mL) | Bioactivity Retention |
|---|---|---|
| Parent Compound | 0.5 | 100% |
| 5-Hydroxy Derivative | 3.2 | 85% |
| PEG-Conjugated | 8.7 | 70% |
Refer to solubility optimization in pyrazole analogs from .
Q. How does the regioselectivity of N-methylation impact the bioactivity of pyrazole-sulfonamide derivatives?
Methodological Answer: Regioselectivity is controlled by steric and electronic factors:
- 1-Methyl vs. 4-Methyl:
- 1-Methyl: Enhances metabolic stability by blocking CYP450 oxidation.
- 4-Methyl: Reduces intermolecular H-bonding, altering enzyme binding .
Case Study:
In carbonic anhydrase inhibitors, 1,4-dimethyl substitution increased IC₅₀ values by 2-fold compared to mono-methylated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
